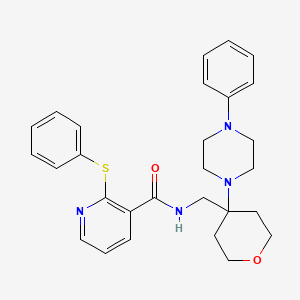

JNJ-47965567

Description

Properties

IUPAC Name |

N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFXUCWSYMIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-47965567: A P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of inflammatory and neurological conditions. This document provides a comprehensive overview of the mechanism of action of JNJ-47965567, including its binding affinity, in vitro and in vivo potency, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Core Mechanism of Action: P2X7 Receptor Antagonism

JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor.[1][2][3][4] The P2X7 receptor is predominantly expressed on immune cells, such as microglia in the central nervous system (CNS), and its activation by high concentrations of extracellular ATP triggers a cascade of pro-inflammatory events.[3] JNJ-47965567 blocks the binding of ATP to the P2X7 receptor, thereby inhibiting channel activation and the subsequent downstream signaling that leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3]

While initially suggested to be a competitive antagonist, more recent studies indicate that JNJ-47965567 likely acts as a non-competitive antagonist.[5][6] This is supported by evidence showing that JNJ-47965567 reduces the maximal response to ATP in a concentration-dependent manner, a hallmark of non-competitive inhibition.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-47965567 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of JNJ-47965567

| Parameter | Species | System | Value | Reference |

| pKi | Human | Recombinant 1321N1 cells | 7.9 ± 0.07 | [1][4] |

| pKi | Rat | Recombinant 1321N1 cells | 8.7 | [7] |

| pIC50 (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 | [1][4][7] |

| pIC50 (IL-1β release) | Human | Monocytes | 7.5 ± 0.07 | [1][4][7] |

| pIC50 (IL-1β release) | Rat | Microglia | 7.1 ± 0.1 | [1][4][7] |

| IC50 (Ethidium+ uptake) | Murine | J774 Macrophages | 54 ± 24 nM | [5] |

| pIC50 (IL-18 release) | Human | Monocytes | 7.3 ± 0.1 | [8] |

| Potency (Calcium flux) | Rat | Astrocytes | 7.5 ± 0.4 | [1][8] |

Table 2: In Vivo Efficacy of JNJ-47965567

| Model | Species | Effect | Dose | Reference |

| Amphetamine-induced hyperactivity | Rat | Attenuation of hyperactivity | 30 mg/kg | [1][2][4] |

| Neuropathic pain | Rat | Modest, significant efficacy | 30 mg/kg | [1][2][4] |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | No alteration of disease progression | 30 mg/kg (i.p., thrice weekly) | [5][6] |

| Brain Target Engagement (EC50) | Rat | P2X7 receptor autoradiography | 78 ± 19 ng·mL−1 | [1][4] |

Signaling Pathways

Activation of the P2X7 receptor by ATP initiates a complex signaling cascade. JNJ-47965567, by blocking this initial step, prevents these downstream events.

References

- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unife.it [iris.unife.it]

- 6. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47965567 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1][2] Its favorable pharmacokinetic properties and high affinity for the P2X7 receptor make it a valuable tool for preclinical research into the role of this receptor in central nervous system (CNS) pathophysiology.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of JNJ-47965567, including detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Core Selectivity and Potency

JNJ-47965567 demonstrates high affinity for both human and rat P2X7 receptors, a critical characteristic for translational studies.[1] Its potency has been consistently demonstrated across various in vitro assays, including radioligand binding and functional assessments of calcium influx and cytokine release.

Table 1: P2X7 Receptor Binding Affinity and Functional Antagonism of JNJ-47965567

| Species | Assay Type | Parameter | Value (pKi/pIC50 ± SEM) |

| Human | Radioligand Binding ([3H]-A-804598 displacement) | pKi | 7.9 ± 0.07 |

| Rat | Radioligand Binding ([3H]-A-804598 displacement) | pKi | 8.7 ± 0.07 |

| Human | Calcium Flux (BzATP-induced) | pIC50 | 8.3 ± 0.08 |

| Macaque | Calcium Flux (BzATP-induced) | pIC50 | 8.6 ± 0.1 |

| Dog | Calcium Flux (BzATP-induced) | pIC50 | 8.5 ± 0.2 |

| Rat | Calcium Flux (BzATP-induced) | pIC50 | 7.2 ± 0.08 |

| Mouse | Calcium Flux (BzATP-induced) | pIC50 | 7.5 ± 0.1 |

Data sourced from Bhattacharya et al., 2013.[1]

Table 2: Functional Potency of JNJ-47965567 in Native Systems

| System | Assay | Parameter | Value (pIC50 ± SEM) |

| Human Whole Blood | IL-1β Release (LPS/BzATP-induced) | pIC50 | 6.7 ± 0.07 |

| Human Monocytes | IL-1β Release (LPS/BzATP-induced) | pIC50 | 7.5 ± 0.07 |

| Rat Microglia | IL-1β Release (LPS/BzATP-induced) | pIC50 | 7.1 ± 0.1 |

| Rat Astrocytes | Calcium Flux (BzATP-induced) | pIC50 | 7.5 ± 0.4 |

Data sourced from Bhattacharya et al., 2013.[1]

P2X Subtype Selectivity

JNJ-47965567 exhibits high selectivity for the P2X7 receptor over other P2X subtypes. Functional assays demonstrate minimal to no inhibition of P2X1, P2X2, P2X3, P2X4, and P2X5 receptors at concentrations where it potently blocks P2X7.

Table 3: Selectivity Profile of JNJ-47965567 against other P2X Receptor Subtypes

| P2X Subtype | Assay Type | Concentration (μM) | % Inhibition (Mean ± SD) |

| hP2X1 | Calcium Flux | 1 | 10.5 ± 8.7 |

| hP2X2 | Calcium Flux | 1 | 12.3 ± 5.4 |

| hP2X3 | Calcium Flux | 1 | 15.6 ± 7.2 |

| hP2X4 | Calcium Flux | 1 | -2.4 ± 9.1 |

| hP2X5 | Calcium Flux | 1 | 8.9 ± 6.3 |

Data represents the highest concentration tested and is sourced from Bhattacharya et al., 2013.[1]

Off-Target Liability Profile

The broader selectivity of JNJ-47965567 was assessed against a standard panel of receptors, ion channels, and transporters by CEREP.[1] At a concentration of 1 μM, the compound showed no significant off-target activity. However, at a higher concentration of 10 μM, some interactions were observed.

Table 4: Off-Target Interactions of JNJ-47965567 at 10 μM

| Target | Species | Effect | % Inhibition / Activity |

| Melatonin 1 Receptor | Human | Inhibition | 65% |

| Serotonin Transporter (SERT) | Human | Inhibition | 82% |

| Serotonin Transporter (SERT) | Rat | Affinity (Ki) | 2 μM |

Data sourced from Bhattacharya et al., 2013.[1]

Mechanism of Action

Studies suggest that JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[3] This is supported by observations that it inhibits maximal ATP-induced responses in a concentration-dependent manner.[3]

Signaling Pathway and Experimental Workflows

P2X7 Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor activation and the point of intervention for JNJ-47965567.

Experimental Workflow for In Vitro Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity profile of a compound like JNJ-47965567.

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47965567: A Technical Guide to CNS Permeability and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neurological and inflammatory conditions. Its ability to cross the blood-brain barrier is a critical attribute for investigating the role of the central P2X7 receptor in the pathophysiology of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the CNS permeability and brain penetration of JNJ-47965567, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Data on CNS Permeability and Brain Penetration

The following tables summarize the key quantitative parameters that characterize the CNS permeability and brain penetration of JNJ-47965567.

| Parameter | Species | Value | Method | Reference |

| Brain EC50 | Rat | 78 ± 19 ng·mL⁻¹ | Ex Vivo P2X7 Receptor Autoradiography | [1][2] |

| Brain to Plasma Ratio | Rat | 0.5 - 0.58 | Pharmacokinetic Analysis |

Experimental Protocols

This section details the methodologies employed to assess the CNS permeability and brain penetration of JNJ-47965567.

Ex Vivo P2X7 Receptor Autoradiography

This technique is used to determine the extent of P2X7 receptor occupancy by JNJ-47965567 in the brain after systemic administration.

Protocol:

-

Animal Dosing: Male Sprague-Dawley rats are administered JNJ-47965567 via subcutaneous (s.c.) injection.

-

Tissue Collection: At various time points post-administration, animals are euthanized, and brains are rapidly excised and frozen. Plasma samples are also collected.

-

Brain Sectioning: The frozen brains are sectioned into 20 µm thick coronal slices using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled P2X7 receptor ligand, such as [³H]A-804598, to label the available receptors not occupied by JNJ-47965567.

-

Washing: The sections are washed to remove any unbound radioligand.

-

Imaging: The radiolabeled sections are apposed to a phosphor imaging plate.

-

Data Analysis: The density of the radioligand binding is quantified using image analysis software. The receptor occupancy of JNJ-47965567 is calculated by comparing the radioligand binding in treated animals to that in vehicle-treated controls. The brain concentration of JNJ-47965567 is correlated with receptor occupancy to determine the brain EC50.

In Vivo Microdialysis for IL-1β Release

This method assesses the functional blockade of P2X7 receptors in the brain by measuring the inhibition of agonist-induced interleukin-1β (IL-1β) release.

Protocol:

-

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the desired brain region (e.g., prefrontal cortex). A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected to establish a baseline level of IL-1β.

-

Drug Administration: JNJ-47965567 is administered systemically (e.g., s.c.).

-

P2X7 Receptor Stimulation: A P2X7 receptor agonist, such as Bz-ATP, is infused through the microdialysis probe to stimulate IL-1β release.

-

Sample Collection: Dialysate samples are continuously collected following agonist stimulation.

-

IL-1β Quantification: The concentration of IL-1β in the dialysate samples is measured using a sensitive immunoassay (e.g., ELISA).

-

Data Analysis: The ability of JNJ-47965567 to block the Bz-ATP-induced increase in IL-1β is quantified.

Pharmacokinetic Analysis

This involves measuring the concentration of JNJ-47965567 in plasma and brain tissue over time to determine its pharmacokinetic profile and brain-to-plasma ratio.

Protocol:

-

Dosing: Rats are administered JNJ-47965567.

-

Sample Collection: At various time points, blood samples are collected and centrifuged to obtain plasma. Animals are then euthanized, and brain tissue is collected.

-

Sample Preparation:

-

Plasma: Proteins are precipitated from plasma samples using a solvent like acetonitrile.

-

Brain: Brain tissue is homogenized, and the drug is extracted.

-

-

LC-MS/MS Analysis: The concentrations of JNJ-47965567 in the processed plasma and brain samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The pharmacokinetic parameters, including the brain and plasma concentration-time profiles, are determined. The brain-to-plasma concentration ratio is calculated at different time points.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is antagonized by JNJ-47965567.

Experimental Workflow for Ex Vivo Autoradiography

This diagram outlines the key steps in the ex vivo autoradiography protocol to determine receptor occupancy.

Logical Relationship for Brain Penetration Assessment

This diagram illustrates the logical flow of experiments to confirm the CNS activity of JNJ-47965567.

References

JNJ-47965567: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a critical role in neuroinflammation and immune response.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by JNJ-47965567. The primary mechanism of action involves the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This document details the quantitative pharmacology of JNJ-47965567, provides comprehensive experimental protocols for assessing its activity, and visually represents the associated signaling cascades and workflows.

Introduction to JNJ-47965567 and the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as microglia and macrophages, as well as in the central nervous system.[3] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of intracellular events.[4][5] JNJ-47965567 has been developed as a centrally permeable, high-affinity antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of this receptor in various physiopathological processes.[2]

Quantitative Pharmacology of JNJ-47965567

The potency and selectivity of JNJ-47965567 have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Affinity and Potency of JNJ-47965567

| Parameter | Species | System | Value | Reference |

| pKi | Human | Recombinant P2X7 | 7.9 ± 0.07 | [1][2] |

| pKi | Rat | Recombinant P2X7 | 8.7 ± 0.07 | [1] |

| pIC50 (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 | [1][2] |

| pIC50 (IL-1β release) | Human | Monocytes | 7.5 ± 0.07 | [1][2] |

| pIC50 (IL-1β release) | Rat | Microglia | 7.1 ± 0.1 | [1][2] |

| IC50 (Ethidium+ uptake) | Murine | J774 Macrophages | 54 ± 24 nM |

Table 2: In Vivo Efficacy of JNJ-47965567

| Model | Species | Endpoint | Dose | Effect | Reference |

| Neuropathic Pain | Rat | - | 30 mg·kg⁻¹ | Modest, yet significant efficacy | [1][2] |

| Amphetamine-induced Hyperactivity | Rat | - | 30 mg·kg⁻¹ | Attenuation of hyperactivity | [1][2] |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Female Mice | Disease Onset and Progression | 30 mg/kg (i.p.) | Delayed onset and progression, improved motor performance | [6][7] |

Downstream Signaling Pathway: P2X7 Receptor and NLRP3 Inflammasome Activation

The primary downstream signaling pathway affected by JNJ-47965567 is the activation of the NLRP3 inflammasome, a key component of the innate immune system.

Mechanism of Activation

Activation of the P2X7 receptor by extracellular ATP leads to a cascade of events culminating in the release of mature IL-1β.[6][8] This process is a cornerstone of inflammatory responses. The key steps are:

-

ATP Binding and Channel Opening: High concentrations of extracellular ATP bind to the P2X7 receptor, causing the opening of its non-selective cation channel.[5]

-

Ion Flux: This leads to an influx of Ca²⁺ and Na⁺ ions and a significant efflux of K⁺ ions.[5]

-

NLRP3 Inflammasome Assembly: The drop in intracellular K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.

-

Caspase-1 Activation: Within the inflammasome, pro-caspase-1 undergoes auto-cleavage to become active caspase-1.

-

IL-1β and IL-18 Maturation and Release: Active caspase-1 then cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are subsequently released from the cell.[6]

JNJ-47965567, by blocking the initial step of ATP binding to the P2X7 receptor, prevents the entire downstream cascade, thereby inhibiting the production and release of IL-1β.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of JNJ-47965567 on the P2X7-NLRP3 signaling axis.

Cell Culture and Treatment

-

Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used. For rodent studies, primary microglia or astrocytes, or the J774 macrophage cell line are suitable.

-

Priming Step: To induce the expression of pro-IL-1β and NLRP3, cells are typically "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). A common priming condition is 1 µg/mL LPS for 2-4 hours.

-

JNJ-47965567 Treatment: Cells are pre-incubated with JNJ-47965567 at various concentrations for 30-60 minutes prior to stimulation.

-

P2X7 Activation: Cells are then stimulated with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for a short duration (e.g., 30-60 minutes).

Measurement of IL-1β Release by ELISA

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

-

Sample Collection: After cell treatment, centrifuge the cell culture plates/tubes to pellet the cells. Carefully collect the supernatant.

-

ELISA Procedure:

-

Use a commercially available human or mouse IL-1β ELISA kit.

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block with a blocking buffer.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add a TMB substrate solution.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Western Blot for Pro-IL-1β and Cleaved IL-1β

This method allows for the visualization of both the precursor and the mature forms of IL-1β in cell lysates and supernatants.

-

Sample Preparation:

-

Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation.

-

Cell Lysate: Lyse the cells in RIPA buffer with protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for IL-1β that recognizes both the pro- (31 kDa) and mature (17 kDa) forms.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1.

-

Cell Lysis: After treatment, lyse the cells in a specific caspase assay buffer.

-

Assay Procedure:

-

Use a commercially available colorimetric or fluorometric caspase-1 activity assay kit.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-1 substrate (e.g., YVAD-pNA for colorimetric assays).

-

Incubate at 37°C.

-

-

Measurement: Read the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength. The signal is proportional to the caspase-1 activity.

Experimental Workflow Diagram

References

- 1. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. benchchem.com [benchchem.com]

- 5. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.elabscience.com [file.elabscience.com]

- 7. mpbio.com [mpbio.com]

- 8. researchgate.net [researchgate.net]

JNJ-47965567: A Potent Antagonist of P2X7-Mediated IL-1β Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade that leads to the maturation and release of interleukin-1β (IL-1β). This document provides a comprehensive technical overview of the effects of JNJ-47965567 on IL-1β release, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for in vitro assessment, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating inflammatory pathways and the therapeutic potential of P2X7 receptor antagonists.

Introduction

Interleukin-1β is a powerful pro-inflammatory cytokine implicated in a wide array of inflammatory and autoimmune diseases. Its release is a tightly regulated process, primarily controlled by the activation of inflammasomes, multi-protein complexes that sense danger signals. The NLRP3 inflammasome, in particular, is a critical mediator of IL-1β processing in response to a variety of stimuli. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. JNJ-47965567 has emerged as a valuable tool compound and potential therapeutic agent due to its high affinity and selectivity for the P2X7 receptor, thereby inhibiting the downstream release of IL-1β.[1][2] This guide delves into the core data and methodologies surrounding the characterization of JNJ-47965567's inhibitory effect on IL-1β release.

Mechanism of Action: Inhibition of P2X7-Dependent NLRP3 Inflammasome Activation

The canonical pathway for IL-1β release in immune cells, such as monocytes and macrophages, involves a two-signal process. The first signal, often provided by a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), primes the cell by upregulating the expression of pro-IL-1β and NLRP3 components through NF-κB signaling. The second signal, which can be an ATP-mediated activation of the P2X7 receptor, triggers the assembly of the NLRP3 inflammasome.[3][4]

Activation of the P2X7 receptor by extracellular ATP leads to potassium efflux, a critical event for the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the subsequent activation of pro-caspase-1 to its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell.[3]

JNJ-47965567 acts as a potent antagonist at the P2X7 receptor, blocking the ATP-induced signaling cascade.[1][2] By preventing P2X7 activation, JNJ-47965567 inhibits potassium efflux and, consequently, the assembly and activation of the NLRP3 inflammasome. This blockade of the inflammasome prevents the cleavage of pro-caspase-1 and the subsequent processing of pro-IL-1β, ultimately leading to a significant reduction in the release of mature IL-1β.[1][2]

Quantitative Data on the Effect of JNJ-47965567 on IL-1β Release

The inhibitory potency of JNJ-47965567 on IL-1β release has been quantified in various in vitro systems. The following tables summarize the key quantitative data from published studies.

Table 1: Potency of JNJ-47965567 in Attenuating IL-1β Release in Human and Rat Primary Cells

| Cell Type | Species | Stimulus | Potency (pIC₅₀) | Reference |

| Whole Blood | Human | LPS + Bz-ATP | 6.7 ± 0.07 | [1][2] |

| Monocytes (PBMCs) | Human | LPS + Bz-ATP | 7.5 ± 0.07 | [1][2] |

| Microglia | Rat | LPS + Bz-ATP | 7.1 ± 0.1 | [1][2] |

Table 2: In Vitro Inhibition of ATP-Induced Ethidium+ Uptake in Murine Macrophages by JNJ-47965567

| Cell Line | Species | Parameter | Value | Reference |

| J774 Macrophages | Murine | IC₅₀ | 54 ± 24 nM |

Experimental Protocols

In Vitro IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a standard method for assessing the inhibitory effect of JNJ-47965567 on IL-1β release from primary human PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (Bz-ATP)

-

JNJ-47965567

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Priming: Prime the cells with LPS at a final concentration of 10-100 ng/mL for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates pro-IL-1β expression.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of JNJ-47965567 or vehicle control for 30 minutes at 37°C.

-

Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as Bz-ATP, at a final concentration of 100-300 µM for 30-60 minutes at 37°C to induce NLRP3 inflammasome activation and IL-1β release.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of JNJ-47965567 and determine the IC₅₀ value.

Logical Relationships and Data Interpretation

The experimental data consistently demonstrate a dose-dependent inhibition of IL-1β release by JNJ-47965567 in various cellular systems. This inhibitory effect is directly linked to its antagonism of the P2X7 receptor, which serves as a critical activation point for the NLRP3 inflammasome. The logical flow of this relationship is as follows: an increase in the concentration of JNJ-47965567 leads to a greater occupancy and blockade of P2X7 receptors. This, in turn, reduces the ATP-induced intracellular signaling events, primarily potassium efflux, that are necessary for NLRP3 inflammasome assembly. The resulting decrease in caspase-1 activation leads to diminished processing of pro-IL-1β and, consequently, a lower concentration of secreted mature IL-1β.

Conclusion

JNJ-47965567 is a well-characterized, potent, and selective antagonist of the P2X7 receptor that effectively inhibits the release of the pro-inflammatory cytokine IL-1β. Its mechanism of action is centered on the blockade of the P2X7-NLRP3 inflammasome signaling axis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of P2X7 antagonism in inflammatory diseases. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the underlying biological processes and the methodology for their study.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47965567: A Comprehensive Technical Guide on its Species-Specific Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific pharmacological activity of JNJ-47965567, a potent and selective P2X7 receptor antagonist. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a critical resource for professionals engaged in neuroscience, immunology, and drug development.

Core Focus: Species-Specific Antagonism of the P2X7 Receptor

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including neuroinflammation, chronic pain, and mood disorders.[1][2] Understanding the compound's activity across different species is paramount for the preclinical evaluation and translational development of P2X7-targeted therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity of JNJ-47965567 against human, rat, and mouse P2X7 receptors.

Table 1: Functional Potency (pIC50) of JNJ-47965567 in Calcium Flux Assays [3][4]

| Species | pIC50 (± SEM) |

| Human | 8.3 ± 0.08 |

| Rat | 7.2 ± 0.08 |

| Mouse | 7.5 ± 0.1 |

Table 2: Binding Affinity (pKi) of JNJ-47965567 in Radioligand Binding Assays [3][5]

| Species | pKi (± SEM) |

| Human | 7.9 ± 0.07 |

| Rat | 8.7 ± 0.07 |

Table 3: Potency (pIC50) of JNJ-47965567 in IL-1β Release Assays [1][3]

| Species & System | pIC50 (± SEM) |

| Human (Whole Blood) | 6.7 ± 0.07 |

| Human (Monocytes) | 7.5 ± 0.07 |

| Rat (Microglia) | 7.1 ± 0.1 |

Signaling Pathway and Mechanism of Action

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[6] The binding of extracellular ATP to the P2X7 receptor triggers the opening of a non-selective cation channel, leading to downstream signaling cascades, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[7] JNJ-47965567 blocks this channel activation.[8]

Experimental Protocols

In Vitro Bz-ATP-Induced Calcium Flux Assay

This assay is the primary functional screen for determining the potency of P2X7 receptor antagonists.[3]

Workflow:

Detailed Methodology:

-

Cell Culture: 1321N1 astrocytoma cells stably expressing the recombinant human, rat, or mouse P2X7 receptor are cultured in appropriate media.[3]

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Incubation: Various concentrations of JNJ-47965567 are added to the wells and incubated for a defined period.

-

Agonist Stimulation: The P2X7 receptor is activated by adding a specific concentration of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (Bz-ATP). The concentration of Bz-ATP used is species-specific: 250 µM for human and rat, and 600 µM for mouse.[3]

-

Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a plate reader.

-

Data Analysis: The concentration-response curves are generated, and the pIC50 values are calculated.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of JNJ-47965567 to the P2X7 receptor.[3]

Workflow:

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from 1321N1 cells overexpressing either the human or rat P2X7 receptor.[3]

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled P2X7 antagonist, such as [3H]-A-804598, and a range of concentrations of JNJ-47965567.

-

Equilibrium: The reaction is allowed to reach equilibrium.

-

Filtration: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are plotted, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.

IL-1β Release Assay

This assay measures the functional consequence of P2X7 receptor antagonism in a more physiologically relevant system.[3]

Workflow:

Detailed Methodology:

-

Cell Preparation: Primary cells, such as human peripheral blood mononuclear cells (for monocyte isolation) or rat primary microglia, are isolated and cultured.[3][8]

-

Priming: To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS).[8]

-

Antagonist Treatment: After priming, the cells are pre-incubated with different concentrations of JNJ-47965567.[8]

-

P2X7 Activation: The P2X7 receptor is then activated with Bz-ATP to trigger the release of mature IL-1β.[8]

-

Supernatant Collection: The cell culture supernatant is collected after a specific incubation period.

-

Quantification of IL-1β: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The inhibitory effect of JNJ-47965567 is quantified, and pIC50 values are determined.

Conclusion

JNJ-47965567 is a potent antagonist of the P2X7 receptor with high affinity for both human and rat isoforms.[3][5] Its central permeability makes it an invaluable tool for investigating the role of the P2X7 receptor in the central nervous system across different preclinical models.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers to design and interpret studies aimed at exploring the therapeutic potential of P2X7 receptor antagonism.

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]

- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. benchchem.com [benchchem.com]

The Role of P2X7 Antagonism in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the P2X7 receptor in the intricate landscape of neuroinflammation. Primarily geared towards researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the P2X7 signaling pathway, the therapeutic potential of its antagonism, and detailed methodologies for its investigation. Quantitative data from key preclinical studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Introduction: The P2X7 Receptor as a Key Mediator of Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) that, while initially protective, can become dysregulated and contribute to the pathogenesis of a wide range of neurological and neurodegenerative disorders. A key player in this process is the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on the surface of microglia, the resident immune cells of the CNS, as well as on astrocytes and oligodendrocytes.[1][2][3]

Under physiological conditions, extracellular ATP concentrations are low. However, in instances of cellular stress, injury, or pathological conditions, damaged cells release high concentrations of ATP, which acts as a "danger signal."[4] This surge in extracellular ATP activates the P2X7R, triggering a cascade of downstream signaling events that culminate in a potent inflammatory response.[3] Prolonged activation of P2X7R leads to the formation of a large, non-selective pore, further exacerbating cellular dysfunction.[5]

The central role of P2X7R in initiating and perpetuating neuroinflammation has positioned it as a highly attractive therapeutic target. Consequently, the development of selective P2X7R antagonists is a burgeoning area of research aimed at mitigating the detrimental effects of neuroinflammation in various CNS disorders.[2][6][7]

The P2X7R Signaling Pathway in Neuroinflammation

The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade within microglial cells, leading to a pro-inflammatory phenotype. This pathway is a critical component of the neuroinflammatory response and a primary target for therapeutic intervention.

Upon binding of ATP, the P2X7R undergoes a conformational change, opening a cation-selective channel that allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5] The resulting ionic dysregulation triggers several downstream signaling pathways:

-

NLRP3 Inflammasome Activation: The efflux of intracellular K⁺ is a critical trigger for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[6] This multi-protein complex is responsible for the activation of caspase-1.

-

Cytokine Maturation and Release: Activated caspase-1 cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[5][6] These potent pro-inflammatory cytokines are then released from the cell, propagating the inflammatory signal.

-

MAPK and NF-κB Signaling: P2X7R activation can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which further amplify the production of pro-inflammatory mediators.[3]

The following diagram illustrates the core P2X7R signaling pathway in microglia:

Data Presentation: Efficacy of P2X7 Antagonists

The following tables summarize quantitative data on the efficacy of several well-characterized P2X7 receptor antagonists from preclinical studies. This data provides a comparative overview of their potency in various in vitro and in vivo models of neuroinflammation.

Table 1: In Vitro Potency of P2X7 Antagonists

| Antagonist | Assay System | Species | Potency (pIC50 / pKi) | Reference(s) |

| JNJ-47965567 | IL-1β Release | Human Monocytes | 7.5 ± 0.07 | [8] |

| IL-1β Release | Rat Microglia | 7.1 ± 0.1 | [8] | |

| Radioligand Binding | Human (recombinant) | 7.9 ± 0.07 (pKi) | [8] | |

| Radioligand Binding | Rat (recombinant) | 8.7 (pKi) | [8] | |

| A-740003 | IL-1β Release | Human THP-1 cells | IC50 = 156 nM | [9] |

| Pore Formation | Human THP-1 cells | IC50 = 92 nM | [9] | |

| Brilliant Blue G (BBG) | P2X7 Receptor Inhibition | Rat | IC50 = 10 nM | |

| P2X7 Receptor Inhibition | Human | IC50 = 200 nM | ||

| AZD9056 | IL-1β and IL-18 Release | Human Peripheral Blood Monocytes | IC50 = 10-13 nM (for IL-1β) | [5] |

Table 2: In Vivo Efficacy of P2X7 Antagonists in Neuroinflammation Models

| Antagonist | Animal Model | Species | Dosage | Outcome | Reference(s) |

| JNJ-47965567 | LPS-induced neuroinflammation | Rat | 30 mg/kg, s.c. | Attenuated BzATP-induced IL-1β release in the brain. | [8] |

| Repeated Social Defeat | Mouse | 10 mg/kg, i.p. | Ameliorated microglial reactivity, monocyte accumulation, and anxiety-like behavior. | [10] | |

| Brilliant Blue G (BBG) | Sepsis-induced neuroinflammation | Mouse | Not specified | Decreased levels of IL-1β and TNF-α in the brain. | [11] |

| LPS-induced Parkinson's Disease model | Rat | Not specified | Attenuated microglial activation. | [12] | |

| A-740003 | ATP-induced inflammation | Not specified | Not specified | Significantly inhibited IL-1β expression by 63.6%. | [7] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. The following sections provide representative protocols for key experiments used to evaluate the efficacy of P2X7 receptor antagonists in the context of neuroinflammation.

In Vitro IL-1β Release Assay from Primary Microglia

This assay is fundamental for assessing the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from microglia.

Materials:

-

Primary microglial cell culture

-

Lipopolysaccharide (LPS)

-

ATP or BzATP (a more potent P2X7R agonist)

-

P2X7 antagonist of interest

-

Cell culture medium and supplements

-

ELISA kit for IL-1β quantification

Procedure:

-

Cell Culture and Priming:

-

Plate primary microglia in a 24-well plate at a suitable density and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

-

-

Antagonist Treatment:

-

Pre-incubate the primed microglia with varying concentrations of the P2X7 antagonist or vehicle control for 30 minutes.

-

-

P2X7R Activation:

-

Stimulate the cells with a P2X7R agonist, such as ATP (in the millimolar range) or BzATP (in the micromolar range), for 30-60 minutes.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify the concentration of released IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the inhibitory effect of the antagonist by comparing the IL-1β release in treated wells to the vehicle-treated control.

-

Calculate the IC50 value from the resulting concentration-response curve.

-

In Vivo Assessment of Microglial Activation via Iba1 Immunofluorescence

This protocol outlines the immunofluorescent staining of Iba1, a marker that is upregulated in activated microglia, in brain tissue from an animal model of neuroinflammation.

Materials:

-

Brain tissue sections (perfused and fixed) from an animal model of neuroinflammation (e.g., LPS-injected)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Donkey anti-rabbit conjugated to a fluorescent probe (e.g., Alexa Fluor 594)

-

Blocking solution (e.g., 3% Normal Goat Serum in PBS with 0.5% Triton X-100)

-

Phosphate-buffered saline (PBS)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde and dissect the brain.

-

Prepare 50 µm thick brain sections using a vibratome.

-

-

Antigen Retrieval (if necessary):

-

Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0).

-

-

Blocking and Permeabilization:

-

Wash sections in PBS.

-

Incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Iba1 antibody in the blocking solution (e.g., 1:1000).

-

Incubate the sections in the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the sections thoroughly in PBS.

-

Dilute the fluorescently-labeled secondary antibody in the blocking solution (e.g., 1:500).

-

Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the sections in PBS.

-

Incubate with DAPI for 5-10 minutes to stain cell nuclei.

-

Wash again in PBS and mount the sections on microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Quantify microglial activation by analyzing changes in Iba1 immunoreactivity, cell morphology (e.g., ramified vs. amoeboid), and cell density.

-

Visualization of Experimental Workflow

The following diagram provides a logical overview of a typical experimental workflow for evaluating a novel P2X7 antagonist in a preclinical setting.

Conclusion

The P2X7 receptor stands as a pivotal mediator in the complex symphony of neuroinflammation. Its activation by danger signals triggers a potent inflammatory cascade, contributing to the pathology of numerous neurological disorders. The growing body of preclinical evidence strongly supports the therapeutic potential of P2X7 antagonism as a strategy to quell detrimental neuroinflammatory responses.

This technical guide has provided a comprehensive overview of the P2X7 signaling pathway, a summary of the quantitative efficacy of key antagonists, and detailed experimental protocols to aid in the ongoing research and development in this exciting field. The continued investigation into novel, brain-penetrant P2X7 antagonists holds significant promise for the development of innovative therapies for a range of debilitating CNS diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches [frontiersin.org]

- 3. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]

- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antagonism of the brain P2X7 ion channel attenuates repeated social defeat induced microglia reactivity, monocyte recruitment and anxiety-like behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brilliant blue G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47965567: A Technical Guide for the Study of Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-47965567, a potent and selective P2X7 receptor antagonist, as a tool for investigating purinergic signaling. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes critical pathways and workflows.

Core Concepts: Understanding JNJ-47965567 and Purinergic Signaling

JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is a key component of the purinergic signaling system, which is involved in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission.[3][4] JNJ-47965567's ability to cross the blood-brain barrier makes it a valuable tool for exploring the role of central P2X7 receptors in the pathophysiology of central nervous system (CNS) disorders.[1]

Mechanism of Action: JNJ-47965567 functions by blocking the P2X7 receptor, thereby preventing the binding of its endogenous agonist, adenosine (B11128) triphosphate (ATP). This inhibition disrupts the downstream signaling cascade that is initiated by P2X7 receptor activation, which includes ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux) and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-47965567, facilitating a clear comparison of its potency and efficacy across different systems.

Table 1: In Vitro Potency and Affinity of JNJ-47965567

| Assay Type | Species | System | Value | Unit |

| Radioligand Binding (pKi) | Human | Recombinant | 7.9 ± 0.07 | pKi |

| Radioligand Binding (pKi) | Rat | Recombinant | 8.7 | pKi |

| IL-1β Release Inhibition (pIC50) | Human | Whole Blood | 6.7 ± 0.07 | pIC50 |

| IL-1β Release Inhibition (pIC50) | Human | Monocytes | 7.5 ± 0.07 | pIC50 |

| IL-1β Release Inhibition (pIC50) | Rat | Microglia | 7.1 ± 0.1 | pIC50 |

| Calcium Flux Inhibition (pIC50) | Human | Recombinant | 8.3 | pIC50 |

| Calcium Flux Inhibition (pIC50) | Mouse | Recombinant | 7.5 | pIC50 |

| Calcium Flux Inhibition (pIC50) | Rat | Recombinant | 7.2 | pIC50 |

Table 2: In Vivo Efficacy of JNJ-47965567

| Model | Species | Dosage | Outcome |

| Bz-ATP Induced IL-1β Release | Rat | 30 mg/kg | Blockade of IL-1β release |

| Amphetamine-Induced Hyperactivity | Rat | 30 mg/kg | Attenuation of hyperactivity |

| Neuropathic Pain Model | Rat | 30 mg/kg | Modest, but significant, efficacy |

| Amyotrophic Lateral Sclerosis (ALS) SOD1G93A model | Mouse | 30 mg/kg (4 times/week) | Delayed disease onset and progression in females |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of JNJ-47965567.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of JNJ-47965567 to the P2X7 receptor.

Materials:

-

Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)

-

Radioligand (e.g., [³H]-A-804598)

-

JNJ-47965567

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a dilution series of JNJ-47965567 in binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of JNJ-47965567 or vehicle.

-

To determine non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known P2X7 antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for JNJ-47965567 by fitting the data to a one-site competition binding model using appropriate software.

In Vitro IL-1β Release Assay

This protocol measures the ability of JNJ-47965567 to inhibit P2X7-mediated IL-1β release from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/microglia

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS)

-

ATP or Bz-ATP (a potent P2X7 agonist)

-

JNJ-47965567

-

ELISA kit for human IL-1β

-

96-well cell culture plates

Procedure:

-

Isolate and culture the immune cells in a 96-well plate.

-

Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 2-4 hours) to induce the expression of pro-IL-1β.

-

Wash the cells to remove the LPS.

-

Pre-incubate the cells with various concentrations of JNJ-47965567 or vehicle for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 50-100 µM), for a short period (e.g., 30-60 minutes) to induce IL-1β release.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the pIC50 value for JNJ-47965567 by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound.

In Vivo Microdialysis for Brain IL-1β Measurement

This protocol describes an in vivo method to assess the ability of JNJ-47965567 to block P2X7-mediated IL-1β release in the brain.

Materials:

-

Male Sprague-Dawley rats

-

JNJ-47965567

-

Bz-ATP

-

Microdialysis probes and pump

-

Artificial cerebrospinal fluid (aCSF)

-

ELISA kit for rat IL-1β

-

Stereotaxic apparatus

Procedure:

-

Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum or hippocampus) of the rats using a stereotaxic apparatus. Allow the animals to recover.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with aCSF at a slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal IL-1β levels.

-

Administer JNJ-47965567 or vehicle systemically (e.g., via subcutaneous or intraperitoneal injection).

-

After a suitable pre-treatment time, locally infuse Bz-ATP through the microdialysis probe to stimulate P2X7 receptors in the brain.

-

Continue to collect dialysate samples at regular intervals.

-

Measure the concentration of IL-1β in the collected dialysate samples using a sensitive ELISA kit.

-

Compare the IL-1β levels in the JNJ-47965567-treated group to the vehicle-treated group to determine the in vivo efficacy of the antagonist.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of JNJ-47965567.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNJ-47965567 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of JNJ-47965567, a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] The P2X7 receptor is a key player in neuroinflammation and has been implicated in a variety of neurological and psychiatric disorders.[3] These application notes provide detailed protocols for the in vitro characterization of JNJ-47965567, enabling researchers to assess its potency and mechanism of action in various cellular systems.

Data Presentation

The inhibitory activity of JNJ-47965567 has been quantified across different species and assay formats. The following tables summarize the key potency data.

Table 1: Potency of JNJ-47965567 in Calcium Flux Assays

| Species | Potency (pIC50 ± SEM) |

| Human | 8.3 ± 0.08 |

| Macaque | 8.6 ± 0.1 |

| Dog | 8.5 ± 0.2 |

| Rat | 7.2 ± 0.08 |

| Mouse | 7.5 ± 0.1 |

Data from recombinant P2X7 systems measuring attenuation of Bz-ATP induced calcium flux.[1]

Table 2: Potency of JNJ-47965567 in IL-1β Release Assays (Native Systems)

| System | Potency (pIC50 ± SEM) |

| Human Whole Blood | 6.7 ± 0.07 |

| Human Monocytes | 7.5 ± 0.07 |

| Rat Microglia | 7.1 ± 0.1 |

Table 3: Binding Affinity of JNJ-47965567

| Species | Affinity (pKi ± SEM) |

| Human | 7.9 ± 0.07 |

| Rat | 8.7 |

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by its agonist, ATP (or the potent synthetic agonist Bz-ATP), triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial activation can lead to downstream events, including the formation of a larger, non-selective pore and the activation of the NLRP3 inflammasome, which in turn leads to the processing and release of pro-inflammatory cytokines such as IL-1β.[5] JNJ-47965567 acts as an antagonist, blocking these downstream effects.[6] While initially thought to be a competitive antagonist, evidence suggests a non-competitive mechanism of action.[6][7]

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47965567: A Potent P2X7 Receptor Antagonist for Preclinical Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] The P2X7 receptor is implicated in a variety of physiological and pathological processes, particularly neuroinflammation and immune response.[3] Activation of the P2X7 receptor by high concentrations of ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3] JNJ-47965567 effectively blocks this pathway, making it a valuable tool for investigating the role of the P2X7 receptor in central nervous system (CNS) disorders and other inflammatory conditions.[1][4] These application notes provide detailed protocols for in vitro cell culture experiments designed to characterize the activity of JNJ-47965567.

Mechanism of Action

JNJ-47965567 functions as a non-competitive antagonist of the P2X7 receptor, although some studies have also suggested a competitive mechanism.[5] It exhibits high affinity for both human and rat P2X7 receptors.[6] By binding to the P2X7 receptor, JNJ-47965567 prevents the conformational changes induced by ATP binding, thereby inhibiting ion flux (e.g., Ca²⁺ influx) and the formation of the large membrane pore associated with prolonged receptor activation.[5][6] This blockade of the P2X7 signaling cascade leads to a reduction in the release of pro-inflammatory cytokines like IL-1β.[1][6]

Data Presentation

The following tables summarize the in vitro potency and affinity of JNJ-47965567 across various species and cell types as reported in the literature.

Table 1: Affinity and Potency of JNJ-47965567

| Species | Assay Type | Cell/Tissue | Value | Reference |

| Human | Radioligand Binding (pKi) | 1321N1 cells | 7.9 ± 0.07 | [6] |

| Rat | Radioligand Binding (pKi) | 1321N1 cells | 8.7 ± 0.07 | [6] |

| Human | IL-1β Release (pIC50) | Whole Blood | 6.7 ± 0.07 | [1][6] |

| Human | IL-1β Release (pIC50) | Monocytes | 7.5 ± 0.07 | [1][6] |

| Rat | IL-1β Release (pIC50) | Microglia | 7.1 ± 0.1 | [1][6] |

| Mouse | Ethidium (B1194527)+ Uptake (IC50) | J774 Macrophages | 54 ± 24 nM | [5] |

Table 2: Functional Activity of JNJ-47965567 in Murine Macrophages

| JNJ-47965567 Concentration | ATP EC50 (µM) | Maximal ATP Response Reduction | Reference |

| 0.03 µM | 519 ± 13 | 37 ± 0.5% | [5] |

| 0.3 µM | 1021 ± 61 | 61 ± 4% | [5] |

| 3 µM | 1850 ± 40 | 89 ± 2% | [5] |

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay from Human Monocytes

This protocol is designed to assess the potency of JNJ-47965567 in inhibiting P2X7 receptor-mediated IL-1β release from primary human monocytes.

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human CD14 MicroBeads

-

Lipopolysaccharide (LPS)

-

Benzoylbenzoyl-ATP (Bz-ATP)

-

JNJ-47965567

-

Human IL-1β ELISA Kit

Procedure:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque PLUS density gradient centrifugation. Further purify monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's instructions.[7]

-

Cell Culture and Priming: Culture the isolated human monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To induce pro-IL-1β expression, prime the cells with 1 µg/mL LPS for 4 hours.[7]

-

Antagonist Treatment: Following priming, pre-incubate the cells with varying concentrations of JNJ-47965567 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes.[7]

-

P2X7 Receptor Activation: Activate the P2X7 receptor by adding an EC80 concentration of Bz-ATP (e.g., 300 µM) to the cell cultures and incubate for 30 minutes.[7]

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant for analysis.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of JNJ-47965567 and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Flow Cytometry-Based Ethidium Ion Uptake Assay in J774 Macrophages

This protocol measures the ability of JNJ-47965567 to block ATP-induced pore formation in murine J774 macrophages, a cell line that endogenously expresses the P2X7 receptor.

Materials:

-

J774 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS

-

Penicillin-Streptomycin

-

Low-divalent salt solution

-

Ethidium bromide

-

ATP

-

JNJ-47965567

-

Flow cytometer

Procedure:

-

Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Preparation: Harvest the cells and resuspend them in a low-divalent salt solution.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of JNJ-47965567 or a vehicle control for 15 minutes.[8]

-

Dye and Agonist Addition: Add ethidium bromide (to a final concentration of 25 µM) to the cell suspension. Subsequently, add ATP (at a concentration approximate to its EC50, e.g., 500 µM) and incubate for 5 minutes.[8]

-

Stopping the Reaction: Terminate the reaction by adding a low-divalent salt solution containing 20 mM MgCl2 and centrifuging the cells.[8]

-

Flow Cytometry Analysis: Resuspend the cell pellet and analyze the ethidium ion uptake by flow cytometry.

-

Data Analysis: Determine the ATP-induced ethidium ion uptake as the difference in fluorescence between cells incubated with and without ATP. Calculate the percent inhibition of ethidium ion uptake for each concentration of JNJ-47965567 and determine the IC50 value.[8]

Conclusion

JNJ-47965567 is a robust pharmacological tool for the in vitro and in vivo investigation of P2X7 receptor function.[1] The protocols outlined in these application notes provide a framework for characterizing its inhibitory activity in relevant cell-based assays. Researchers can adapt these methodologies to suit their specific experimental needs and cell types of interest. The provided data demonstrates the high affinity and potency of JNJ-47965567, supporting its use in studies exploring the therapeutic potential of P2X7 receptor antagonism in various disease models.

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]

- 5. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-47965567 in Neuropathic Pain Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is implicated in a variety of neurological conditions, including chronic pain, neurodegeneration, and neuropsychiatric disorders.[3][4] Its expression in the central nervous system, particularly on microglia and astrocytes, makes it a key target for therapeutic intervention in neuropathic pain states.[1][5] JNJ-47965567 has demonstrated efficacy in preclinical rodent models of neuropathic pain, highlighting its potential as a valuable research tool and therapeutic candidate.[1][2][3]

Mechanism of Action

JNJ-47965567 exerts its effects by antagonizing the P2X7 receptor. In the context of neuropathic pain, nerve injury leads to the release of ATP in the spinal cord, which then activates P2X7 receptors on microglia. This activation triggers a downstream signaling cascade, culminating in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][6] These cytokines contribute to central sensitization and the maintenance of the chronic pain state. JNJ-47965567 blocks this pathway by preventing ATP from binding to the P2X7 receptor, thereby inhibiting microglial activation and subsequent IL-1β release.[1][6] The mechanism of inhibition has been suggested to be non-competitive.[7]

Data Presentation

Table 1: In Vitro Pharmacological Profile of JNJ-47965567

| Parameter | Species | System | Value | Reference |

| pKi | Human | Recombinant | 7.9 ± 0.07 | [1][2] |

| Rat | Recombinant | 8.7 ± 0.07 | [1][8][9] | |

| pIC₅₀ (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 | [1][2] |

| Human | Monocytes | 7.5 ± 0.07 | [1][2] | |

| Rat | Microglia | 7.1 ± 0.1 | [1][2] | |

| pIC₅₀ (Calcium Flux) | Rat | Astrocytes | 7.5 ± 0.4 | [1] |

Table 2: In Vivo Efficacy and Target Engagement of JNJ-47965567 in Rats

| Parameter | Model/Assay | Dosage | Outcome | Reference |

| Efficacy | Chung Model (Spinal Nerve Ligation) | 30 mg/kg | Modest, yet significant, reversal of allodynia | [1][2] |

| Target Engagement | Ex vivo Receptor Autoradiography | N/A | Brain EC₅₀ of 78 ± 19 ng·mL⁻¹ | [1][2] |

| Functional Blockade | Bz-ATP induced IL-1β release in brain | 30-100 mg/kg (s.c.) | Attenuation of IL-1β release | [1][8] |

Experimental Protocols

Induction of Neuropathic Pain using the Chung Model (Spinal Nerve Ligation) in Rats

This protocol describes the surgical procedure for inducing neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.

Materials:

-

Male Sprague-Dawley rats (100-250 g)

-

Anesthetic (e.g., isoflurane, pentobarbital (B6593769) sodium)

-

Surgical instruments (scalpel, scissors, forceps, retractors)

-

Silk suture (e.g., 6-0)

-

Wound clips or sutures for skin closure

-

Antiseptic solution and sterile drapes

-

Post-operative analgesics and care facilities

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

-

Shave and sterilize the dorsal lumbar region.

-

Make a dorsal midline skin incision to expose the vertebrae.

-

Carefully dissect the paraspinal muscles to expose the L6 transverse process.

-

Remove the L6 transverse process to visualize the L4 to L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves from the surrounding tissue.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture.[10][11]

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Administer post-operative analgesics and monitor the animal for recovery.

-

Allow a post-operative holding period of at least 3-7 days for the development of neuropathic pain behaviors before commencing behavioral testing.[10][11]

Assessment of Mechanical Allodynia using the Von Frey Test

This protocol details the procedure for measuring mechanical sensitivity in rats, a key indicator of neuropathic pain.

Materials:

-

Von Frey filaments (manual or electronic)

-

Elevated wire mesh platform

-

Individual testing chambers

Procedure:

-

Acclimatize the rats to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-20 minutes before testing.

-

Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw.

-

For manual filaments (Up-Down Method):

-

Start with a filament in the middle of the force range.

-

A positive response is a brisk withdrawal or flinching of the paw.

-

If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

-

The 50% paw withdrawal threshold is calculated based on the pattern of responses.

-

-

For electronic von Frey:

-

Apply the filament tip to the plantar surface of the paw with increasing force until the rat withdraws its paw.

-

The device will automatically record the force at which the paw was withdrawn.

-

Take multiple measurements for each paw to ensure reliability.[1]

-

-

Record the paw withdrawal threshold in grams. A significant decrease in the threshold in the ligated paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Administration of JNJ-47965567

Formulation:

-

For in vivo studies, JNJ-47965567 can be dissolved in a cyclodextrin-based solvent.[7]

-

A common vehicle is 30% (w/v) β-cyclodextrin in sterile water.[7]

Dosing:

-